1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
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Overview
Description
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-aminothiophenol with sodium nitrite to form 2,1,3-benzothiadiazole . This intermediate is then subjected to further reactions, including acylation and cyclization, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-5-carbonyl chloride: A precursor used in the synthesis of various benzothiadiazole derivatives.
1,2,3-Benzothiadiazole: A simpler benzothiadiazole derivative with applications in organic synthesis.
1,2,4-Benzothiadiazine-1,1-dioxide: A related compound with potential as an aldose reductase inhibitor.
Uniqueness
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione stands out due to its complex structure and diverse functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-22-17-4-2-3-5-18(17)24(29(22,26)27)14-8-10-23(11-9-14)19(25)13-6-7-15-16(12-13)21-28-20-15/h2-7,12,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVECADQKKYCAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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